
3-(Aminomethyl)-5-methylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray diffraction can be used to determine the structure .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of compounds related to "3-(Aminomethyl)-5-methylaniline dihydrochloride" has been pivotal in developing oral drugs for multiple sclerosis treatment. For instance, the study by Jansson et al. (2006) discusses the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, emphasizing the high-yielding aminolysis reaction crucial for its formation. This work underscores the importance of understanding chemical reactions and mechanisms in drug development Jansson et al., 2006.
Enantioselective Reactions
Research by Talma et al. (1985) explores the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions of activated carbonyl compounds. This study showcases the potential of using specific chemical structures for achieving high enantioselectivity in chemical reactions, relevant for synthesizing optically active pharmaceuticals Talma et al., 1985.
Blocking of Amino Groups
Dixon and Perham (1968) investigated the reversible blocking of amino groups using dimethylmaleic anhydride, offering insights into modifying protein functionalities and interactions. This research has implications for protein chemistry and engineering, providing methods for altering protein properties without permanent modifications Dixon & Perham, 1968.
Photovoltaic Applications
A study by Zeyada et al. (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights the application of such compounds in organic–inorganic photodiode fabrication. This research points to the potential of "3-(Aminomethyl)-5-methylaniline dihydrochloride" related compounds in developing new materials for energy conversion and storage devices Zeyada et al., 2016.
Antioxidant and Molecular Docking Studies
Sudhana et al. (2019) conducted synthesis, biological evaluation, and molecular docking studies of novel dihydropyridine analogs as potent antioxidants. This work showcases the chemical's potential in addressing oxidative stress-related diseases through its antioxidant properties and the importance of molecular docking studies in drug discovery Sudhana & Pradeepkiran Jangampalli Adi, 2019.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-5-methylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-2-7(5-9)4-8(10)3-6;;/h2-4H,5,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWNWNUDNEULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-methylaniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

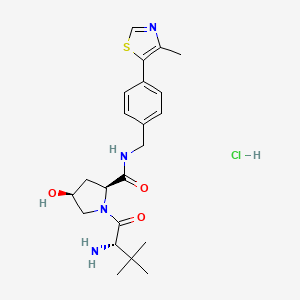
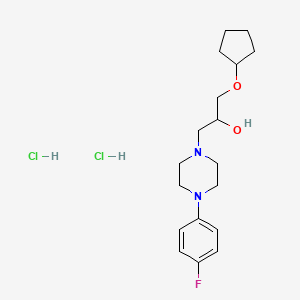
![3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878699.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878700.png)
![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)

![3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)
![2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2878710.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2878711.png)
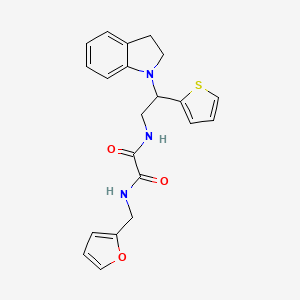
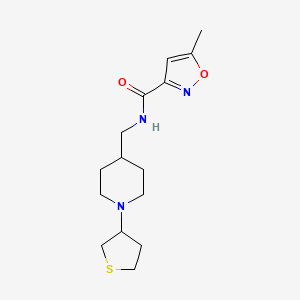

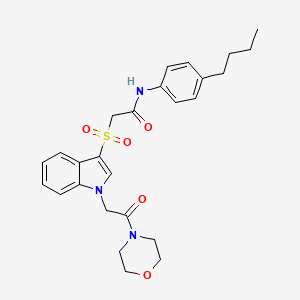
![3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2878719.png)